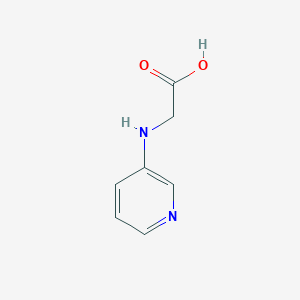

2-(Pyridin-3-ylamino)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(Pyridin-3-ylamino)acetic acid” is a chemical compound with the molecular formula C7H8N2O2 . It is also known as an impurity of Risedronate Sodium 2.5-Hydrate .

Synthesis Analysis

A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis

The molecular structure of “2-(Pyridin-3-ylamino)acetic acid” can be represented by the SMILES notationOC(=O)Cc1cccnc1 . The molecular weight of this compound is 137.14 . Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Pyridin-3-ylamino)acetic acid” include a molecular weight of 152.151 and a density of 1.3±0.1 g/cm3 . The boiling point is 402.8±25.0 °C at 760 mmHg .Applications De Recherche Scientifique

- Antibacterial Activity : Substituted imidazo[1,2-a]pyridin-3-yl-acetic acids exhibit antibacterial properties . Researchers explore their potential as novel antibiotics.

- Antifungal and Antiviral Properties : These compounds also demonstrate antifungal and antiviral effects, making them relevant for infectious disease research .

- Anti-Inflammatory Agents : Imidazo[1,2-a]pyridine derivatives have anti-inflammatory potential, which could aid in treating inflammatory conditions .

- Cancer Therapeutics : Some studies propose using imidazo[1,2-a]pyridine derivatives for cancer treatment .

- Cardiovascular Disease Research : These compounds may have implications in cardiovascular health .

- Alzheimer’s Disease : Imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives are being investigated for their role in Alzheimer’s disease management .

- Zolpidem (Fig. 1) : Widely used to treat short-term insomnia, zolpidem acts on γ-aminobutyric acid receptors, inducing sleep .

- Alpidem (Fig. 1) : Another derivative with hypnotic effects, alpidem, is used for brain function disorders .

- A straightforward method involves multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid to synthesize substituted imidazo[1,2-a]pyridin-3-yl-acetic acids .

- This approach offers advantages over multistage methods, improving overall yield and practicality .

- The ligand (6-methyl-pyridin-2-ylamino)-acetic acid can be synthesized rapidly by reacting 2-amino-6-methylpyridine with chloroacetic acid .

- Researchers explore its coordination with metals (e.g., copper) to enhance antibacterial activity .

Medicinal Chemistry and Drug Development

Insomnia Treatment

Chemical Synthesis and Multicomponent Reactions

Coordination Chemistry

NMR Spectroscopy

Safety and Hazards

Orientations Futures

The future directions for “2-(Pyridin-3-ylamino)acetic acid” could involve further exploration of its potential pharmacological effects, given the broad spectrum of biological activity exhibited by related compounds . Additionally, improvements in the synthesis process could also be a focus, as the current method involves the use of specific reagents that are difficult to source .

Propriétés

IUPAC Name |

2-(pyridin-3-ylamino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c10-7(11)5-9-6-2-1-3-8-4-6/h1-4,9H,5H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOOZPRBQQFWKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80961266 |

Source

|

| Record name | N-Pyridin-3-ylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80961266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

408509-71-7 |

Source

|

| Record name | N-Pyridin-3-ylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80961266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-[(11-Oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2640427.png)

![6,6-Dimethyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione](/img/structure/B2640433.png)

![2-amino-6-(3,4-dimethoxyphenethyl)-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2640435.png)

![2-(phenoxymethyl)-1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2640437.png)

![4-{[(Thiophen-3-yl)methyl]amino}benzoic acid](/img/structure/B2640439.png)

![N-[[1-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2640446.png)

![2-Chloro-N-[2-(1H-indazol-6-yl)ethyl]acetamide](/img/structure/B2640448.png)